molecular formula C20H22N4O B278807 5-ethyl-N-(2-ethyl-6-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

5-ethyl-N-(2-ethyl-6-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B278807
M. Wt: 334.4 g/mol
InChI Key: GZDPQPSGYMZFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-N-(2-ethyl-6-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as EEMT, is a chemical compound that has gained significant attention in the field of scientific research. It is a triazole derivative that has shown potential in various applications, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(2-ethyl-6-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have suggested that it may exert its anticancer activity through the inhibition of cell proliferation and induction of apoptosis. Additionally, this compound has been found to modulate various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that it can modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. Additionally, this compound has been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.

Advantages and Limitations for Lab Experiments

5-ethyl-N-(2-ethyl-6-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its anticancer and anti-inflammatory properties make it a potential candidate for the development of new drugs. However, there are also limitations to its use in lab experiments. This compound has low solubility in water, which may affect its bioavailability and limit its use in in vivo studies.

Future Directions

There are several future directions for the study of 5-ethyl-N-(2-ethyl-6-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. Further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Additionally, studies are needed to determine the optimal dosage and administration route for this compound in various disease models. Furthermore, the development of new formulations and delivery systems may improve its bioavailability and therapeutic efficacy. Finally, studies are needed to evaluate the safety and toxicity of this compound in animal models and humans.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential in various applications, including medicinal chemistry, biochemistry, and pharmacology. Its anticancer and anti-inflammatory properties make it a potential candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and to evaluate its safety and toxicity.

Synthesis Methods

5-ethyl-N-(2-ethyl-6-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be synthesized through a multistep process involving the reaction of 2-ethyl-6-methylphenyl hydrazine with ethyl acetoacetate, followed by the reaction with phenyl isocyanate and triethyl orthoformate. The final product is obtained through the reaction of the intermediate with 4-nitrobenzoyl chloride and subsequent reduction with hydrogen gas.

Scientific Research Applications

5-ethyl-N-(2-ethyl-6-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential in medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anticancer activity, with studies showing its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has shown potential in the treatment of diabetes, with studies demonstrating its ability to improve glucose tolerance and insulin sensitivity in animal models. Furthermore, this compound has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

5-ethyl-N-(2-ethyl-6-methylphenyl)-1-phenyltriazole-4-carboxamide

InChI

InChI=1S/C20H22N4O/c1-4-15-11-9-10-14(3)18(15)21-20(25)19-17(5-2)24(23-22-19)16-12-7-6-8-13-16/h6-13H,4-5H2,1-3H3,(H,21,25)

InChI Key

GZDPQPSGYMZFPW-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)CC)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)CC)C

Origin of Product

United States

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